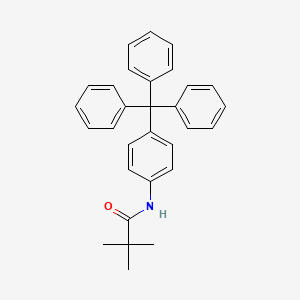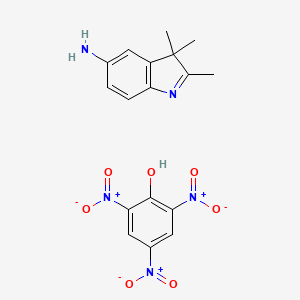
2,2-dimethyl-N-(4-tritylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-dimethyl-N-(4-tritylphenyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DTPA and has been synthesized using various methods. The purpose of
Mécanisme D'action
The mechanism of action of 2,2-dimethyl-N-(4-tritylphenyl)propanamide is not fully understood. However, studies have suggested that DTPA inhibits cancer cell growth by inducing apoptosis, which is a programmed cell death process. DTPA has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that DTPA can induce oxidative stress in cancer cells, which can lead to cell death. Additionally, DTPA has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2,2-dimethyl-N-(4-tritylphenyl)propanamide in lab experiments is its ability to inhibit cancer cell growth. Additionally, DTPA is relatively easy to synthesize and purify. However, one of the limitations of using DTPA is its limited solubility in water, which can make it challenging to work with in certain experiments.
Orientations Futures
There are several future directions for the research on 2,2-dimethyl-N-(4-tritylphenyl)propanamide. One of the most significant directions is the development of new drugs for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of DTPA and its potential applications in other fields. Finally, more research is needed to optimize the synthesis and purification methods of DTPA to make it more accessible for use in lab experiments.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of DTPA has been reported by various researchers, and it has been used in various scientific research applications, including cancer research. DTPA has been shown to inhibit cancer cell growth by inducing apoptosis and inhibiting the activity of certain enzymes. While there are advantages and limitations to using DTPA in lab experiments, there are several future directions for the research on this compound, including the development of new drugs for the treatment of cancer, further research to fully understand its mechanism of action, and optimization of the synthesis and purification methods.
Méthodes De Synthèse
The synthesis of 2,2-dimethyl-N-(4-tritylphenyl)propanamide has been reported by various researchers. One of the most common methods involves the reaction of 4-tritylbenzaldehyde with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography and recrystallization to obtain pure DTPA.
Applications De Recherche Scientifique
2,2-dimethyl-N-(4-tritylphenyl)propanamide has been used in various scientific research applications. One of the most significant applications is in the field of cancer research. DTPA has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, DTPA has been used in the development of new drugs for the treatment of cancer.
Propriétés
IUPAC Name |
2,2-dimethyl-N-(4-tritylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29NO/c1-29(2,3)28(32)31-27-21-19-26(20-22-27)30(23-13-7-4-8-14-23,24-15-9-5-10-16-24)25-17-11-6-12-18-25/h4-22H,1-3H3,(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXNUDYKRPYDQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2,2-dimethylpropanoyl)hydrazino]-N-isopropyl-2-oxoacetamide](/img/structure/B5145701.png)
![2-chloro-3-(1-methyl-2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5145702.png)
![9-allyl-2-(4-methoxyphenyl)-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5145710.png)

![1-(4-chlorophenyl)-5-{[(3-methoxyphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5145716.png)
![2-(1-cyclohexen-1-yl)-N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide](/img/structure/B5145728.png)

![ethyl 1-(2-hydroxybenzyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5145738.png)

![4-{[3-(4-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate](/img/structure/B5145763.png)

![2-chloro-1-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)-4-nitrobenzene](/img/structure/B5145769.png)
![2-chloro-N-{1-[1-(3-phenylbutyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5145772.png)
![N-(3-chlorobenzyl)-3-[1-(4-phenylbutanoyl)-4-piperidinyl]propanamide](/img/structure/B5145785.png)